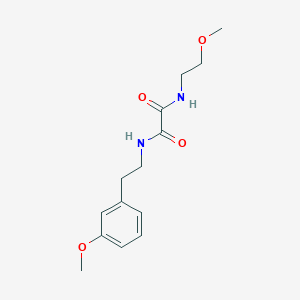

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUUZFTVWHTQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-methoxyphenethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

- The intermediate then reacts with 3-methoxyphenethylamine to yield the final product, N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide.

Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted oxalamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide: can be compared with other oxalamide derivatives, such as:

Uniqueness

- The presence of both methoxyethyl and methoxyphenethyl groups in N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide may confer unique properties, such as enhanced solubility and specific biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is characterized by its oxalamide backbone, which is known for its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

- Molecular Formula : C13H17N2O4

- Molecular Weight : 253.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxalamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Case Study : A study evaluated the antimicrobial efficacy of oxalamide derivatives, revealing that modifications in the methoxy groups significantly influenced their activity against Gram-positive and Gram-negative bacteria. The presence of two methoxy groups in N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

The anticancer potential of oxalamides has been explored in several studies. N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide has shown promise in inhibiting cancer cell proliferation.

- Research Findings : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggested that it activates caspase pathways, which are crucial for programmed cell death.

The biological activity of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is attributed to its ability to interact with specific enzymes and receptors within cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.

- Receptor Binding : The methoxy groups may facilitate binding to nuclear receptors, influencing gene expression related to apoptosis and cell cycle regulation.

Data Table: Biological Activities of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide

Q & A

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of methoxy groups.

- Hydrolytic stability : Avoid aqueous buffers at pH >8, as oxalamides undergo base-catalyzed hydrolysis (e.g., NaOH in ethanol cleaves the oxalyl backbone, ). For in vitro assays, use DMSO stock solutions with <0.1% water .

How should researchers resolve contradictory NMR data during structural elucidation?

Q. Advanced

- Variable temperature NMR : Resolve overlapping peaks (e.g., aromatic protons) by acquiring spectra at 50°C (as in for compound 19 ) .

- 2D experiments : Use HSQC to correlate 1H-13C signals and COSY to identify coupling networks. For example, NOESY confirmed spatial proximity of methoxyethyl and phenethyl groups in analogous compounds .

What strategies improve the pharmacokinetic profile of oxalamide derivatives?

Q. Advanced

- Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability ().

- Prodrug design : Mask polar groups (e.g., oxalamide NH) as esters or carbamates to improve permeability .

- Toxicology screening : Reference NOEL (no-observed-effect-level) data from structurally related compounds (e.g., 100 mg/kg/day in rats for FL-no: 16.099, ) to guide dosing .

What purification techniques are most effective for isolating oxalamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.